molecular formula C16H15N3O2 B13935845 n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine

n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine

Cat. No.: B13935845
M. Wt: 281.31 g/mol
InChI Key: JYRJOUQYBCERGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with 3-methoxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with acetamidine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating diseases such as tuberculosis and cancer .

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with key signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine stands out due to its unique methoxy substitution, which enhances its biological activity and specificity.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide

InChI

InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-15-14(9-12)19-16(21-15)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18)

InChI Key

JYRJOUQYBCERGW-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC)N

Origin of Product

United States

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